molecular formula C7H15N3O B124462 2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol CAS No. 145839-67-4

2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol

Cat. No.: B124462
CAS No.: 145839-67-4
M. Wt: 157.21 g/mol
InChI Key: CYQIWAUGWJECEZ-UHFFFAOYSA-N
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Description

2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an appropriate alcohol under acidic or basic conditions to form the bicyclic structure. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diazabicyclo[3.1.0]hexane, 6,6-dimethyl-
  • 3,3,6-Trimethyl-1,5-diazabicyclo[3.1.0]hexane

Uniqueness

2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol is unique due to its specific bicyclic structure and the presence of both triazole and ethanol functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

145839-67-4

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol

InChI

InChI=1S/C7H15N3O/c1-7(2)9-5-8(3-4-11)6-10(7)9/h11H,3-6H2,1-2H3

InChI Key

CYQIWAUGWJECEZ-UHFFFAOYSA-N

SMILES

CC1(N2N1CN(C2)CCO)C

Canonical SMILES

CC1(N2N1CN(C2)CCO)C

Synonyms

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)

Origin of Product

United States

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